molecular formula C7H13Cl2N3 B15055826 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Cat. No.: B15055826
M. Wt: 210.10 g/mol
InChI Key: KTKIQYFLXIXWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound featuring an imidazole ring fused with a partially saturated pyrazine ring. The methyl group at position 3 and the tetrahydro modification enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry. Its hydrochloride salt form (CAS: 601515-50-8) is widely used in drug discovery due to improved bioavailability and ease of handling .

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-6-9-5-7-4-8-2-3-10(6)7;;/h5,8H,2-4H2,1H3;2*1H

InChI Key

KTKIQYFLXIXWOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1CCNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound using borane-promoted reduction, followed by subsequent coupling, deprotection, and oxidation steps . The reaction conditions often include the use of solvents like dichloromethane and methanol, and reagents such as iodine and trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Bromination and Halogenation

Bromination at the 1-position occurs under controlled conditions:

Reaction ComponentDetails
Brominating Agent Bromine or N-bromosuccinimide (NBS)
Solvent Dichloromethane or acetonitrile
Catalyst Lewis acids (e.g., FeCl₃)
Product 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride.

This brominated derivative serves as a precursor for cross-coupling reactions.

Nucleophilic Substitution Reactions

The brominated analog undergoes nucleophilic substitutions with diverse reagents:

NucleophileConditionsProduct Application
Amines K₂CO₃, DMF, 60°CPharmaceutical intermediates
Alcohols NaH, THF, room temperatureEther derivatives
Thiols Et₃N, DCM, refluxThioether analogs

Reaction yields range from 40–75%, with selectivity influenced by steric effects from the methyl group.

Multicomponent Reactions

The compound participates in three-component reactions for scaffold diversification:

  • Reactants : Propargyl amine + 1,2-diaza-1,3-dienes + isothiocyanates .

  • Conditions : Solvent-free or in toluene at 100°C .

  • Outcome : Formation of thiohydantoin-fused tetrahydropyrazines (Figure 1) .

text
Example Reaction Scheme: Propargyl amine + DD (1,2-diaza-1,3-diene) + Isothiocyanate → Thiohydantoin intermediate → Cyclization → Final product

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural elaboration:

Reaction TypeConditions
Suzuki Coupling Pd(OAc)₂, PPh₃, Cs₂CO₃, 1,4-dioxane, 90°C
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, toluene, 110°C

These reactions install aryl or heteroaryl groups, expanding utility in medicinal chemistry .

Stability and Reactivity Trends

  • pH Sensitivity : Decomposes under strongly basic conditions (pH >10).

  • Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures.

  • Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents .

Comparative Reactivity Table

Key differences between similar derivatives:

CompoundBromination YieldNucleophilic Substitution Rate
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride72%Moderate
Non-methylated analog65% High
1-Bromo-3-methyl derivativeN/AFast

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development.

    Industry: It is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these targets, altering their activity and function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Key Physicochemical Data

Property Value
Molecular Formula C₇H₁₂Cl₂N₃ (dihydrochloride)*
Molecular Weight ~215.11 g/mol*
Purity ≥97%
Storage Conditions 2–8°C (stable under dry conditions)

*Note: Exact molecular weight and formula depend on the degree of protonation and salt stoichiometry.

Structural and Functional Analogues

The compound belongs to a broader class of tetrahydroimidazo-fused pyrazines, which are pivotal in targeting ion channels, kinases, and Toll-like receptors (TLRs). Below is a detailed comparison with structurally related analogues:

Table 1: Structural Comparison of Tetrahydroimidazo-Pyrazine Derivatives
Compound Name Substituents/Ring Modifications CAS Number Key Applications/Findings Reference
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride Methyl at position 3; tetrahydro ring 601515-50-8 Intermediate for kinase inhibitors; improved solubility
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride No methyl substituent; fully saturated ring 165894-10-0 Sodium channel (NaV1.7) inhibitor scaffold; 10-fold potency increase vs. unsaturated analogues
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Methyl at position 7; [1,2-a] ring fusion 1341038-09-2 Antibacterial hydrazone derivatives; moderate activity against Gram-positive pathogens
3-Phenyl-5,6,8,8a-tetrahydro-7H-oxadiazolo[4,5-a]pyrazine Oxadiazolo ring fusion; phenyl substituent N/A p38α kinase inhibitor; docking simulations show enhanced binding affinity
Physicochemical and Pharmacokinetic Differences
  • Solubility : The dihydrochloride salt form (e.g., 3-methyl derivative) exhibits superior aqueous solubility vs. neutral forms (e.g., free base CAS 734531-00-1) .
  • Potency : Saturation of the pyrazine ring (tetrahydro) enhances target binding in NaV1.7 inhibitors, while methyl groups improve metabolic stability .
  • Bioavailability : Alkyl chain modifications (e.g., butyl/isobutyl in TLR7 antagonists) correlate with increased membrane permeability .

Biological Activity

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a compound that has garnered attention for its potential pharmacological applications, particularly in the context of neuropharmacology and the treatment of various disorders. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 734531-00-1
  • Purity : Minimum 95% .

This compound primarily acts as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are involved in regulating arousal, wakefulness, and appetite. The orexin system plays a crucial role in various physiological processes, and antagonizing these receptors may have therapeutic implications for conditions such as insomnia, obesity, and stress-related disorders .

1. Sleep Disorders

Research indicates that this compound can significantly influence sleep patterns. In animal models:

  • Effects on Sleep : The compound has been shown to increase both REM and NREM sleep while decreasing alertness and active wakefulness .
  • Potential Applications : It is being explored for its utility in treating sleep disorders such as insomnia and narcolepsy.

2. Cognitive Function

Studies have demonstrated that this compound may enhance memory function:

  • Memory Enhancement : In rodent models, it improved memory retention and cognitive performance .
  • Implications for Treatment : This suggests potential applications in treating cognitive dysfunctions associated with psychiatric disorders.

3. Stress and Anxiety

The compound has shown efficacy in models of post-traumatic stress disorder (PTSD):

  • Behavioral Changes : It was found to reduce anxiety-like behaviors in stressed animals .
  • Clinical Relevance : This positions it as a candidate for further investigation in anxiety disorders.

In Vitro Studies

Various studies have evaluated the inhibitory effects of related compounds on different biological targets:

CompoundTargetIC50 (nM)Notes
Compound 11Pim-2 Kinase10Strong inhibition observed
Compound 12Cholinesterase (BuChE)2.3Most potent inhibitor
Compound 17Cholinesterase (AchE)2.6Significant activity observed

These findings highlight the potential for derivatives of this compound to act on multiple targets relevant to neuropharmacology .

Case Studies

A notable study explored the effects of orexin receptor antagonists in sleep-disordered patients:

  • Study Design : Double-blind placebo-controlled trial.
  • Results : Patients receiving the antagonist exhibited improved sleep quality and reduced nighttime awakenings compared to placebo .

Q & A

Q. What are the common synthetic routes for 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride?

Methodological Answer: The synthesis typically involves cyclization and hydrogenation steps. For example:

  • Cyclization : Intermediate imidazo[1,5-a]pyridine derivatives are formed using POCl₃ in toluene at 90°C, followed by hydrogenation with H₂ over Pd/C in HCl-containing ethanol to yield the tetrahydroimidazo core .
  • Hydrogenation : Catalytic hydrogenation (e.g., 10% Pd/C in ethanol under 1 bar H₂) reduces unsaturated bonds, as demonstrated in the synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives .
  • Salt Formation : The free base is treated with HCl to form the dihydrochloride salt, ensuring stability and solubility for biological assays .

Table 1 : Key Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, toluene, 90°C75–85%
Catalytic HydrogenationH₂, Pd/C, ethanol, HCl90%
Salt FormationHCl in ethanol>95%

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization relies on:

  • NMR Spectroscopy : ¹H NMR (e.g., δ 7.42 ppm for aromatic protons) confirms structural integrity .
  • LC/MS : Monitors molecular ion peaks (e.g., m/z 124 [M+H]⁺ for the core structure) and purity .
  • Elemental Analysis : Validates stoichiometry and salt formation (e.g., Cl⁻ content via titration) .

Advanced Research Questions

Q. How do structural modifications impact biological activity (e.g., orexin receptor antagonism)?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects : Adding chloro or methyl groups at position 3 enhances orexin receptor binding affinity. For instance, 1-chloro derivatives showed 10-fold higher potency than unsubstituted analogs .
  • Ring Saturation : Partial saturation of the fused pyrazine ring (e.g., tetrahydroimidazo[1,2-a]pyrazine) improves selectivity for NaV1.7 sodium channels .

Table 2 : SAR Trends in Orexin Receptor Antagonism

DerivativeSubstituentIC₅₀ (nM)Reference
Unsubstituted coreNone500
1-Chloro derivativeCl at C150
3-Methyl derivativeCH₃ at C3200

Q. What in vivo models are used to study pharmacokinetics (PK) and efficacy?

Methodological Answer:

  • Rodent Sleep Studies : Dual orexin receptor antagonists (DORAs) like 1-chloro derivatives were tested in mice for sleep latency reduction (40% at 10 mg/kg) .
  • Dosing Regimens : Human trials for aldosteronism treatment used once-daily oral doses (5–20 mg) of the (R)-enantiomer, emphasizing enantiomeric purity (>97% ee) for optimal PK .

Q. How can computational modeling optimize derivative design?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with orexin receptors, such as hydrogen bonding with Gln³⁵⁰ and hydrophobic contacts with Phe³⁵⁶ .
  • Solubility Prediction : Tools like ALOGPS predict logP values to guide salt selection (e.g., dihydrogen phosphate salts improve aqueous solubility for IV administration) .

Q. What strategies mitigate data contradictions in biological assays?

Methodological Answer:

  • Control Experiments : Include positive controls (e.g., suvorexant for orexin receptor assays) to validate assay conditions .
  • Batch Reproducibility : Monitor synthetic intermediates via LC/MS to ensure consistency; e.g., residual Pd in hydrogenation steps can artificially inflate receptor binding data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.